molecular formula C16H17N3O3 B14139211 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1171155-46-6

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Katalognummer: B14139211
CAS-Nummer: 1171155-46-6
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: QHFRVTCVSXMSOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone core substituted with a methoxyphenyl group and a cyclopropyl-oxadiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under dehydrating conditions.

    Attachment of the cyclopropyl group: This step might involve cyclopropanation reactions.

    Formation of the pyrrolidinone core: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Substitution with the methoxyphenyl group: This step might involve nucleophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions might target the oxadiazole ring or the carbonyl group in the pyrrolidinone core.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one: Lacks the methoxy group.

    4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one: Methoxy group at a different position.

    4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-chlorophenyl)pyrrolidin-2-one: Chlorine instead of methoxy.

Uniqueness

The presence of the methoxy group at the 3-position of the phenyl ring may confer unique electronic and steric properties, potentially affecting the compound’s reactivity and biological activity.

Eigenschaften

CAS-Nummer

1171155-46-6

Molekularformel

C16H17N3O3

Molekulargewicht

299.32 g/mol

IUPAC-Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C16H17N3O3/c1-21-13-4-2-3-12(8-13)19-9-11(7-14(19)20)16-17-15(18-22-16)10-5-6-10/h2-4,8,10-11H,5-7,9H2,1H3

InChI-Schlüssel

QHFRVTCVSXMSOW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.